4-Chloro-3-(ethanesulfonyl)benzoic acid is an organic compound characterized by its unique molecular structure, which includes a chloro group and an ethanesulfonyl group attached to a benzoic acid core. Its molecular formula is with a molecular weight of approximately 283.8 g/mol. The compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its ability to interact with biological systems and participate in
Common reagents used in these reactions include hydrogen peroxide for oxidation and bases like triethylamine for substitution reactions. The products formed depend on the specific reagents and conditions employed during the reaction.
This compound has been studied for its biological activities, particularly its potential as an enzyme inhibitor. The sulfonamide group is known to mimic para-aminobenzoic acid, which allows it to inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria. This mechanism suggests that 4-chloro-3-(ethanesulfonyl)benzoic acid could have applications in antimicrobial drug development.
The synthesis of 4-chloro-3-(ethanesulfonyl)benzoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethanesulfonamide. This reaction is generally conducted in the presence of a base such as triethylamine and a solvent like dimethylformamide at low temperatures (0-5°C) to ensure high yield and purity. Industrial production methods mirror laboratory synthesis but are scaled up using continuous flow reactors for efficiency.
The compound has several applications across different domains:
Research on interaction studies of 4-chloro-3-(ethanesulfonyl)benzoic acid has revealed its capacity to inhibit specific enzymes, which can lead to various biological effects. Its structural similarity to para-aminobenzoic acid allows it to compete with this substrate in enzymatic reactions, providing insights into its potential therapeutic uses.
Several compounds share structural similarities with 4-chloro-3-(ethanesulfonyl)benzoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Chloro-3-chlorosulfonylbenzoic acid | Contains chlorosulfonyl group | More reactive due to electrophilic chlorosulfonyl group |
| 4-Chloro-3-sulfamoylbenzoic acid | Contains sulfamoyl group | Different reactivity profile due to the presence of the sulfamoyl group |
| 4-Chloro-3-nitrobenzoic acid | Contains nitro group | Nitro group introduces different electronic properties |
| 4-Chloro-3-methylbenzoic acid | Contains methyl group | Methyl group alters sterics and electronic properties |
Uniqueness: The combination of a chloro group and an ethanesulfonyl group gives 4-chloro-3-(ethanesulfonyl)benzoic acid distinct reactivity patterns compared to these similar compounds, making it valuable in synthetic chemistry and drug development contexts.
4-Chloro-3-(ethanesulfonyl)benzoic acid is a halogenated and sulfonated aromatic carboxylic acid with the molecular formula C₉H₉ClO₄S. Its IUPAC name derives from the benzene ring substituted at position 4 with a chlorine atom, position 3 with an ethanesulfonyl group (-SO₂C₂H₅), and a carboxylic acid functional group (-COOH) at position 1 (Figure 1). The compound’s systematic designation emphasizes the priority of functional groups according to IUPAC rules, where the sulfonyl moiety takes precedence over the chloro and carboxyl groups in numbering.
Table 1: Key Identifiers of 4-Chloro-3-(ethanesulfonyl)benzoic Acid
| Property | Value |
|---|---|
| CAS Registry Number | 91367-14-5 |
| Molecular Formula | C₉H₉ClO₄S |
| Synonyms | DTXSID30655507, 651058-93-4 |
| Molar Mass | 248.68 g/mol |
The synthesis of 4-chloro-3-(ethanesulfonyl)benzoic acid reflects advancements in sulfonation and halogenation techniques developed in the late 20th century. While benzoic acid derivatives like 4-chlorobenzoic acid (CAS 74-11-3) were characterized as early as the 19th century, the introduction of sulfonyl groups to such frameworks gained prominence in the 1980s–1990s for pharmaceutical and agrochemical applications. The specific registration of this compound under CAS 91367-14-5 suggests its emergence during this period, though precise synthetic pathways remain proprietary.
Sulfonyl-substituted benzoic acids exhibit diverse reactivity profiles due to the electron-withdrawing nature of the -SO₂R group. Compared to 4-chloro-3-ethylbenzoic acid (C₉H₉ClO₂), the ethanesulfonyl variant demonstrates enhanced polarity and hydrogen-bonding capacity, influencing its solubility and crystallinity. Similarly, 4-chloro-3-chlorosulfonyl-benzoic acid (C₇H₄Cl₂O₄S) and 4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid (C₁₃H₉ClN₂O₆S) highlight the structural versatility achievable through sulfonylation (Table 2).
Table 2: Comparative Analysis of Sulfonyl-Substituted Benzoic Acid Derivatives
The ethanesulfonyl group in 4-chloro-3-(ethanesulfonyl)benzoic acid balances electronic effects, making it a candidate for further functionalization in medicinal chemistry. Its sulfone group stabilizes adjacent negative charges, facilitating nucleophilic substitution reactions at the chloro position—a property less pronounced in non-sulfonated analogs like 4-chlorobenzoic acid.